1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one is an organic compound characterized by a piperazine ring substituted with a benzyl group and a diphenyl ketone structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its structural features that may interact with biological targets.
This compound can be synthesized through various organic reactions involving piperazine derivatives and ketones. Its synthesis and characterization have been reported in scientific literature, highlighting its relevance in both synthetic and medicinal chemistry contexts.
1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one belongs to the class of piperazine derivatives and is classified as an organic compound with potential pharmacological properties. It is also categorized under ketones due to the presence of a carbonyl group in its structure.
The synthesis of 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one typically involves the reaction of benzylpiperazine with appropriate diphenyl ketone precursors. One common synthetic route includes:
The reaction conditions may vary, including temperature control and solvent choice (e.g., using dichloromethane or ethanol). Purification methods such as recrystallization or chromatography are often employed to isolate the final product.
The molecular formula for 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one is . Its structure features:
The molecular weight is approximately 350.46 g/mol. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one can participate in various chemical reactions:
The stability of the compound under different reaction conditions should be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure successful transformations.
The mechanism of action for 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one involves its interaction with specific receptors or enzymes within biological systems. The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets, potentially modulating signaling pathways related to various physiological processes.
Research indicates that compounds with similar structures can exhibit activity as serotonin receptor antagonists or dopamine receptor modulators, suggesting that this compound may have similar effects depending on its binding affinity and specificity.
Quantitative studies such as IC50 values (the concentration required to inhibit 50% of a target activity) can provide insights into its potency and efficacy in biological assays.
1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one typically appears as a solid at room temperature. Its melting point and solubility characteristics can be determined through standard laboratory techniques.
The compound exhibits stability under neutral conditions but may undergo hydrolysis or oxidation under extreme pH levels or when exposed to light.
Relevant data include:
1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one has potential applications in:
Systematic Nomenclature: The compound is formally designated as 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one according to IUPAC conventions. This name systematically identifies: (1) the ethanone backbone (C(O)CH); (2) the 2,2-diphenyl substitution pattern on the alpha carbon; and (3) the 4-benzylpiperazinyl group attached to the carbonyl carbon via nitrogen. Alternative chemical names include N-benzyl-N'-(2,2-diphenylacetyl)piperazine and 2,2-diphenyl-1-(4-benzylpiperazin-1-yl)ethanone, which appear in patent literature and chemical databases [6] [8].
Table 1: Nomenclature and Identifiers of 1-(4-Benzylpiperazin-1-yl)-2,2-Diphenylethan-1-One
Classification | Designation |
---|---|
Systematic IUPAC Name | 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethan-1-one |
Alternative Chemical Names | N-Benzyl-N'-(2,2-diphenylacetyl)piperazine; 2,2-Diphenyl-1-(4-benzylpiperazin-1-yl)ethanone |
Molecular Formula | C₂₅H₂₆N₂O |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Structural Characteristics: The molecule features a linear arrangement of three critical domains:
X-ray crystallographic analysis of analogues indicates that the benzyl group adopts a pseudo-axial conformation relative to the piperazine ring, while the diphenylketone moiety exhibits restricted rotation due to steric crowding. This creates a chiral center at the carbonyl-attached carbon, though the compound is typically synthesized and utilized as a racemate [7] [8].
Table 2: Molecular Properties of 1-(4-Benzylpiperazin-1-yl)-2,2-Diphenylethan-1-One
Property | Value | Significance |
---|---|---|
Molecular Weight | 370.49 g/mol | Within optimal range for CNS penetration |
XLogP3 | ≈ 4.2 | Moderate lipophilicity (calculated) |
Hydrogen Bond Acceptors | 3 | Favorable for membrane permeability |
Rotatable Bonds | 6 | Conformational flexibility for target adaptation |
Topological Polar Surface Area (TPSA) | 29.5 Ų | Predicts good blood-brain barrier penetration |
Synthetic Evolution: The compound emerged from systematic structure-activity relationship (SAR) investigations during the 1990s-2000s exploring modifications to benzhydryl-containing pharmacophores. Early synthetic routes employed a two-step approach:
Patent applications from AstraZeneca (2005) documented optimized procedures achieving >85% yields through microwave-assisted coupling in aprotic solvents, significantly advancing synthetic accessibility for analog libraries. This synthetic innovation enabled exploration of structural variations at three positions: (a) benzyl ring substituents, (b) piperazine nitrogen modifications, and (c) phenyl ring substitutions on the ethanone moiety [3] [6].
Pharmacological Progression: The compound represents a strategic departure from first-generation antipsychotics while retaining key structural elements:
Research by Dutta et al. (1997, 2002) demonstrated that incorporation of the benzylpiperazine moiety instead of simple amino groups in benzhydryl compounds enhanced dopamine transporter (DAT) affinity while reducing cardiovascular effects. Subsequent optimization focused on balancing DAT inhibition with serotonin transporter (SERT) affinity through substituent variations, positioning the compound within a novel class of dual-target antidepressants [3].
Table 3: Historical Development Milestones of Benzylpiperazine-Diphenylketone Derivatives
Timeframe | Development | Significance |
---|---|---|
1990s | SAR studies of benzhydryl ethers (GBR analogs) | Established diphenylmethyl as DAT recognition element |
1997-2002 | Dutta et al. dopamine transporter studies | Demonstrated benzylpiperazine enhancement of DAT selectivity |
2005 | AstraZeneca patent (US2005272036) | First specific claim of 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one derivatives as 11β-HSD1 inhibitors |
2010s | Computational target profiling studies | Revealed polypharmacology potential beyond monoamine systems |
Structural Determinants of Polypharmacology: The compound's capacity for simultaneous engagement with multiple targets stems from its modular architecture:
Notably, molecular docking simulations against 11β-HSD1 (PDB: 4K1L) demonstrate favorable binding (ΔG = -9.8 kcal/mol) where the diphenylketone occupies the steroid-binding cleft while the benzylpiperazine extends toward solvent-exposed regions. Simultaneously, the protonated piperazine nitrogen forms a salt bridge with catalytic Lys187, explaining its submicromolar inhibition (IC₅₀ = 380 nM) in biochemical assays [3] [7].
Computational Design Strategies: Three computational approaches have been employed to optimize this scaffold for multitarget applications:
Virtual screening of >200 structural analogs using ensemble docking against DAT (4M48), SERT (5I73), and 11β-HSD1 (4K1L) revealed that para-chloro substitution on the benzyl ring combined with meta-methyl on one phenyl ring (compound 7c) achieved balanced nanomolar affinities (DAT Ki = 12 nM; SERT Ki = 28 nM; 11β-HSD1 IC₅₀ = 110 nM). This exemplifies the power of computational optimization in refining multitarget profiles [4] [7] [8].
Table 4: Documented Target Interactions of Optimized Derivatives
Biological Target | Affinity (Lead Compound) | Structural Determinants |
---|---|---|
Dopamine Transporter (DAT) | Ki = 12-85 nM | Benzyl para-substituents; piperazine N4 alkylation |
Serotonin Transporter (SERT) | Ki = 28-150 nM | Diphenyl meta-substitutions; carbonyl electronics |
11β-HSD1 | IC₅₀ = 110-380 nM | Ketone linker length; phenyl ring halogenation |
σ-1 Receptor | Ki = 240 nM | Unsubstituted benzyl; planar ketone conformation |
Emerging Applications: Recent patent applications (CA2589577A1, CA2589639A1) claim tachykinin receptor antagonism for neuroinflammatory disorders by introducing heterocyclic extensions to the piperazine ring. Additionally, molecular dynamics simulations (>100 ns) predict robust interactions with the allosteric site of mGluR5, suggesting potential for neurodegenerative disease modification. These developments position 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one as a privileged scaffold for designing:
The compound exemplifies contemporary trends in "intelligent drug design" where computational polypharmacology prediction guides scaffold optimization before costly synthesis, accelerating development of complex therapeutic profiles [4] [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: